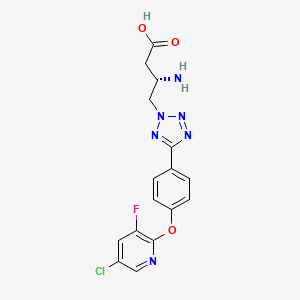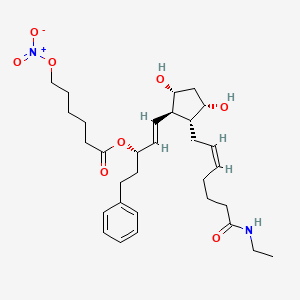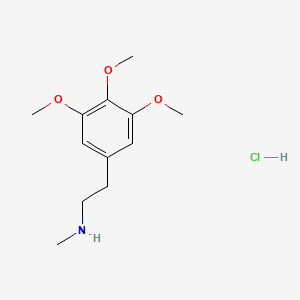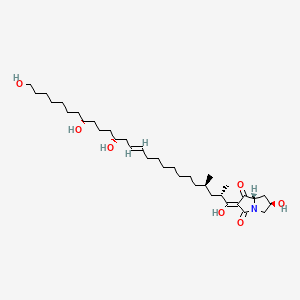
Burnettramic acid A aglycone
Overview
Description
Burnettramic Acid A aglycone is a member of a new class of antibiotics derived from the Australian fungus Aspergillus burnettii. This compound features a rare bolaamphiphilic scaffold, consisting of β-d-mannose linked to a pyrrolizidinedione unit via a 26-carbon chain . It exhibits potent antifungal and antibacterial activities, making it a significant subject of study in the field of natural product chemistry and medicinal chemistry .
Mechanism of Action
Target of Action
Burnettramic acid A aglycone is primarily active against certain types of fungi and bacteria. It has been found to be potent against Candida albicans and Saccharomyces cerevisiae , with IC50 values of 0.5 µg/mL and 0.2 µg/mL, respectively . Additionally, it is active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus , with IC50 values of 2.3 and 5.9 µg/mL, respectively .
Result of Action
The result of this compound’s action is the inhibition of growth or killing of susceptible fungi and bacteria. This is evidenced by its IC50 values against specific strains of fungi and bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of Burnettramic Acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . Key steps in the synthesis include:
- Two types of asymmetric alkylation.
- Coupling of an acetylide intermediate with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.
- Birch reduction to effect desulfonylation, semi-reduction of the triple bond, and debenzylation in a concurrent manner .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories, focusing on optimizing the reaction conditions and improving the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Burnettramic Acid A aglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Birch reduction is used to effect desulfonylation and semi-reduction of the triple bond.
Substitution: The coupling of an acetylide intermediate with (S)-epichlorohydrin is an example of a substitution reaction.
Common Reagents and Conditions:
Asymmetric Alkylation: Utilizes specific chiral catalysts to achieve enantioselectivity.
Birch Reduction: Involves the use of sodium or lithium in liquid ammonia.
Epoxide Formation: Requires (S)-epichlorohydrin and an acetylide intermediate.
Major Products: The major products formed from these reactions include the enantioselective synthesis of the aglycone of Burnettramic Acid A, which has been confirmed through 1H and 13C NMR spectra .
Scientific Research Applications
Burnettramic Acid A aglycone has several scientific research applications:
Comparison with Similar Compounds
Tetramic Acid Derivatives: These compounds share a similar pyrrolizidinedione core structure and exhibit antimicrobial activities.
Mannosylated Antibiotics: Compounds with β-d-mannose linked to various aglycones, showing similar biological activities.
Uniqueness: Burnettramic Acid A aglycone is unique due to its rare bolaamphiphilic scaffold and its potent activity against a wide range of microbial pathogens . Its enantioselective synthesis and complex structure further distinguish it from other similar compounds .
Properties
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)


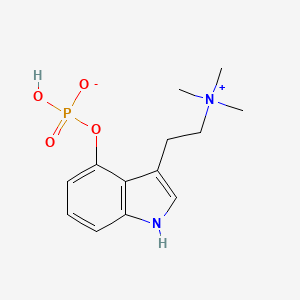
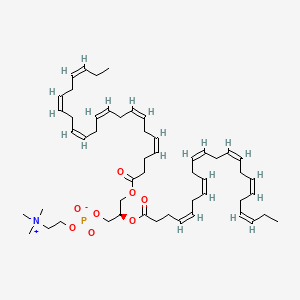

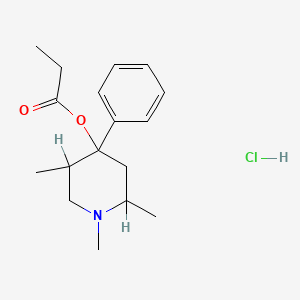
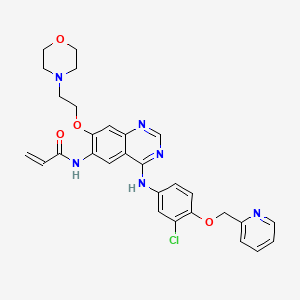
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
